![molecular formula C17H17ClN6O3 B2617918 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921857-72-9](/img/structure/B2617918.png)
3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound. It belongs to the class of triazolopurines, which are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopurine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and purine . The compound also contains a chlorophenyl group, an ethoxyethyl group, and a methyl group attached to the triazolopurine core.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis of triazole and purine derivatives, highlighting the chemical versatility and potential for generating novel compounds. For example, El-Agrody et al. (2001) describe the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the utility of heteroaromatization with 4-hydroxycoumarin for producing a variety of compounds with potential biological activities (El-Agrody et al., 2001). Similarly, the work of Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives illustrates the chemical methodologies for constructing triazole-based compounds with potential antimicrobial properties (Bektaş et al., 2007).
Potential Biological Activities
Several studies have evaluated related compounds for their biological activities, including antimicrobial and anticancer properties. The research by El-Agrody et al. (2001) on pyrimidine and triazine derivatives explored their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. Similarly, the study on the synthesis and biological evaluation of novel fused triazolo pyrrolo purine derivatives by Sucharitha et al. (2021) investigated their anti-proliferative activity against human cancer cell lines, demonstrating the anticancer potential of these compounds (Sucharitha et al., 2021).
Direcciones Futuras
Triazolopurines, including this compound, have shown promising pharmacological activities, suggesting their potential in drug design, discovery, and development . Future research could focus on exploring the synthesis process, physical and chemical properties, safety and hazards, and mechanism of action of this compound. This would help in the rational design and development of new target-oriented triazolopurine-based drugs for the treatment of various diseases .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione acts by inhibiting the activity of CDK2 . This inhibition leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione affects the cell cycle progression pathway . This results in the arrest of the cell cycle at the G0-G1 stage , thereby preventing the proliferation of cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is the significant inhibition of cell growth . This is achieved through the induction of apoptosis and the alteration of cell cycle progression .
Propiedades
IUPAC Name |
8-(4-chlorophenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-3-27-9-8-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNPPKTGUGYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

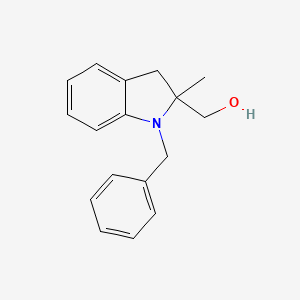
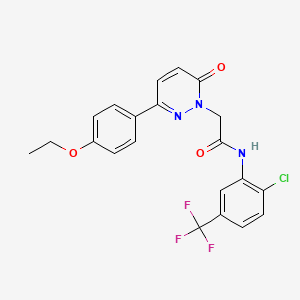
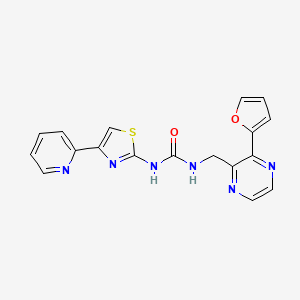

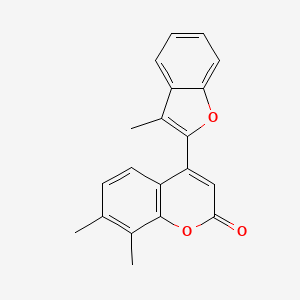

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617845.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2617846.png)
![2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617847.png)
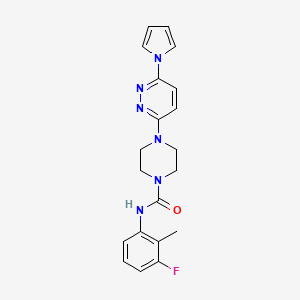
![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)
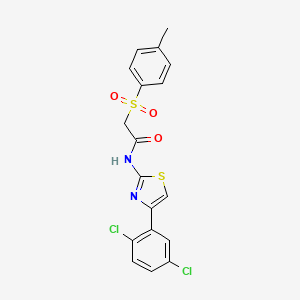
![4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2617857.png)
